Sulfuric acid

Vue d'ensemble

Description

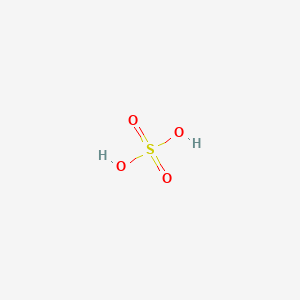

Sulfuric acid (H₂SO₄) is a highly corrosive, dense, and oily liquid with a tetrahedral molecular geometry . It is the most produced chemical globally due to its extensive industrial applications, including fertilizer manufacturing (e.g., superphosphates and ammonium sulfate), petroleum refining, metal processing, and battery electrolyte production . Key properties include:

- Physical Properties: Melting point (10°C), boiling point (337°C), density (1.84 g/cm³), and strong hygroscopicity .

- Chemical Properties: Acts as a strong acid (pKa₁ ≈ -3, pKa₂ ≈ 1.99) and a potent dehydrating agent, capable of carbonizing organic materials like sugars .

Its dual role as an acid and oxidizer enables diverse reactions, such as sulfonation in detergent and dye synthesis . However, its handling requires stringent safety measures due to risks of severe burns, environmental toxicity, and hydrogen gas generation when reacting with metals .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Sulfuric acid is primarily produced by two methods: the contact process and the lead chamber process.

-

Contact Process:

Preparation of Sulfur Dioxide: Sulfur is burned in the presence of excess air to produce sulfur dioxide. [ \text{S} + \text{O}_2 \rightarrow \text{SO}_2 ]

Conversion to Sulfur Trioxide: Sulfur dioxide is then oxidized to sulfur trioxide in the presence of a vanadium pentoxide catalyst at 400-450°C and 1-2 atm pressure. [ 2\text{SO}_2 + \text{O}_2 \leftrightarrow 2\text{SO}_3 ]

Formation of this compound: Sulfur trioxide is absorbed in concentrated this compound to form oleum, which is then diluted with water to produce this compound. [ \text{H}_2\text{SO}_4 + \text{SO}_3 \rightarrow \text{H}_2\text{S}_2\text{O}_7 ] [ \text{H}_2\text{S}_2\text{O}_7 + \text{H}_2\text{O} \rightarrow 2\text{H}_2\text{SO}_4 ]

-

Lead Chamber Process: This older method involves the oxidation of sulfur dioxide in the presence of nitrogen oxides as catalysts, followed by absorption in water to form this compound .

Analyse Des Réactions Chimiques

Reactions with Metals

Concentrated and dilute sulfuric acid exhibit distinct reactivity profiles with metals due to differences in oxidation mechanisms.

Concentrated H₂SO₄ (Oxidizing Agent)

Passivation : Metals like Fe and Al form protective oxide layers in cold concentrated H₂SO₄, halting further reaction .

Dilute H₂SO₄ (Proton Donor)

Reactivity follows the metal activity series, producing hydrogen gas:

Applicable for metals above hydrogen in reactivity (e.g., Zn, Mg) .

Nucleation Reactions with Atmospheric Bases

The Nucleation Potential Model (NPM) quantifies this compound’s interaction with bases to form aerosol particles. Key findings include:

Base Enhancement Efficiency ([Bₑff])

| Base | [Bₑff] at 10 pptv | Synergistic Effects |

|---|---|---|

| NH₃ | 10–15 pptv | Weak interaction; enhances DMA reactivity |

| DMA | 40–60 pptv | Strong synergy with NH₃ (↑120 pptv in mixtures) |

| TMA | 30–45 pptv | Independent reactivity; no significant synergy |

| MA | 15–25 pptv | Minor contribution in multi-base systems |

Mechanism : NH₃ stabilizes H₂SO₄ clusters, allowing DMA to bind efficiently. At 20 pptv DMA + 73 pptv NH₃, [Bₑff] reaches 110 pptv, exceeding additive predictions by 38% .

Organic Reactions: Solvolysis and Sulfonation

A dataset of 589 reactions reveals functional group-dependent kinetics in 60–100% H₂SO₄:

Functional Group Reactivity (Log₀(k) at 80% H₂SO₄, 25°C)

| Group | Reaction Type | Log(k) | Dominant Pathway |

|---|---|---|---|

| Alcohols | Dehydration | -2.1 | Formation of alkenes |

| Esters | Hydrolysis | -1.8 | Cleavage to carboxylic acids |

| Thiols | Oxidation | -0.9 | Disulfide formation |

| Phenyl Rings | Sulfonation | -0.3 | Electrophilic substitution (SO₃H⁺) |

Key Trends :

-

Sulfonation occurs optimally at >85% H₂SO₄ and 50–100°C, targeting electron-rich aromatics .

-

Temperature Sensitivity : Q₁₀ values range from 2.5 (esters) to 4.0 (thiols), indicating higher thermal activation for sulfur-containing groups .

Kinetic Modeling of Reactivity

The Arrhenius-type framework for predicting reaction rates integrates acid concentration (% C) and temperature (T):

Where m and n are group-specific coefficients. For example:

This synthesis underscores this compound’s versatile reactivity, governed by concentration, temperature, and reactant electronic properties. The data tables and models provided enable precise predictions for industrial and atmospheric applications.

Applications De Recherche Scientifique

Industrial Applications

1.1 Fertilizer Manufacturing

Sulfuric acid is predominantly utilized in the production of fertilizers, accounting for approximately 50% of its global consumption. It is essential in creating phosphate fertilizers such as ammonium sulfate and superphosphate, which are vital for agricultural productivity .

1.2 Metal Processing

In metal processing, this compound serves as a pickling agent to remove rust and scale from metals, particularly steel. This process enhances the quality of metal surfaces before further processing or coating . Additionally, it is involved in the extraction of metals like copper and zinc from their ores .

1.3 Chemical Manufacturing

this compound acts as a catalyst in various chemical reactions, including the production of hydrochloric acid and nitric acid. It is also crucial for synthesizing other chemicals such as caprolactam (used in nylon production) and titanium dioxide (a pigment) .

Energy Sector

2.1 Battery Production

this compound is a key component in lead-acid batteries, which are widely used in vehicles and backup power systems. Its role in electrolyte solutions enables efficient energy storage and discharge .

2.2 Oil Refining

In the oil industry, this compound is employed as a catalyst in refining processes to produce high-octane gasoline through alkylation reactions .

Environmental Applications

3.1 Wastewater Treatment

this compound is utilized in wastewater treatment facilities to adjust pH levels and facilitate the precipitation of heavy metals . Its ability to neutralize alkaline waste makes it an effective agent for treating industrial effluents.

3.2 Biogenic Production

Recent studies have explored the use of biogenic this compound produced by sulfur-oxidizing bacteria for metal recovery from waste materials. This innovative approach not only recycles metals but also reduces environmental impact by utilizing naturally occurring processes .

Pharmaceutical Industry

This compound plays a significant role in pharmaceutical manufacturing, where it is used as a catalyst in the synthesis of various drugs. Its application in alkylation processes is particularly crucial for modifying molecular structures essential for therapeutic efficacy .

Data Tables

| Application Area | Specific Uses | Impact/Importance |

|---|---|---|

| Fertilizers | Production of ammonium sulfate, superphosphate | Essential for crop yield and food production |

| Metal Processing | Pickling steel, extracting copper and zinc | Improves metal quality and recovery rates |

| Chemical Manufacturing | Catalyst for hydrochloric/nitric acids, caprolactam | Foundation for numerous chemical products |

| Energy Sector | Lead-acid batteries, oil refining | Critical for energy storage and fuel quality |

| Environmental Applications | Wastewater treatment, biogenic this compound production | Enhances recycling efforts and reduces pollution |

| Pharmaceutical Industry | Drug synthesis | Vital for developing effective medications |

Case Studies

Case Study 1: Fertilizer Production Efficiency

A study conducted on fertilizer manufacturing highlighted that integrating this compound not only increases production efficiency but also enhances nutrient availability in soil, leading to improved agricultural output.

Case Study 2: Metal Recovery Using Biogenic this compound

Research demonstrated that using biogenic this compound produced by specific bacteria resulted in over 70% recovery of metals from industrial waste within three weeks, showcasing an environmentally friendly method for resource recovery.

Mécanisme D'action

Sulfuric acid exerts its effects through its strong acidic nature and dehydrating properties. It ionizes completely in aqueous solutions to form hydronium ions and hydrogen sulfate ions, which further dissociate to form sulfate ions. This ionization is responsible for its strong acidic behavior and reactivity with various substances .

Comparaison Avec Des Composés Similaires

Sulfurous Acid (H₂SO₃)

Chemical Properties :

- Structure : Trigonal pyramidal geometry (vs. tetrahedral for H₂SO₄), with the formula H₂SO₃ .

- Acidity : Weaker acid (pKa₁ ≈ 1.8, pKa₂ ≈ 7.2), formed by dissolving SO₂ in water .

Key Differences :

| Property | H₂SO₄ | H₂SO₃ |

|---|---|---|

| Acid Strength | Strong (pKa₁ ≈ -3) | Weak (pKa₁ ≈ 1.8) |

| Stability | High | Low |

| Industrial Use | Fertilizers, batteries | Paper, textiles |

Molybdate Sulfuric Acid (MSA) and Alumina this compound (ASA)

Catalytic Performance :

- MSA : A solid acid catalyst used in synthesizing tetrasubstituted pyrroles and gem-bisamides. Demonstrates higher yield (85–92%) and selectivity compared to H₂SO₄ in organic reactions .

- ASA : Effective in multicomponent reactions (e.g., 1,4-dihydropyridine synthesis) under solvent-free conditions, reducing reaction time by 30–50% vs. traditional H₂SO₄ methods .

Advantages Over H₂SO₄ :

- Reusability : Heterogeneous catalysts like MSA/ASA can be recycled, minimizing waste .

- Safety : Reduced corrosiveness and easier handling compared to liquid H₂SO₄ .

Limitations :

Hydrochloric Acid (HCl) and Nitric Acid (HNO₃)

Hydrochloric Acid :

- Applications : Metal pickling, PVC production, pH adjustment .

- Comparison : Less oxidizing than H₂SO₄ but more volatile (boiling point: −85°C) .

Nitric Acid :

- Applications : Explosives (e.g., TNT), fertilizers (ammonium nitrate) .

- Oxidizing Power : Stronger oxidizer than H₂SO₄ but less effective in sulfonation reactions .

Key Data :

| Acid | Boiling Point | Primary Use | Oxidizing Capacity |

|---|---|---|---|

| H₂SO₄ | 337°C | Fertilizers, refining | Moderate |

| HCl | -85°C | Metal cleaning | Low |

| HNO₃ | 83°C | Explosives | High |

Environmental and Atmospheric Roles

Aerosol Formation :

- H₂SO₄ clusters with organic acids (e.g., aromatic acids) to form atmospheric nanoparticles, enhancing aerosol growth in polluted environments .

- Amines (e.g., dimethylamine) synergize with H₂SO₄ to drive particle nucleation 10–100x more efficiently than ammonia .

Acid Rain :

- Both H₂SO₄ and H₂SO₃ contribute to acid rain, but H₂SO₄’s higher stability makes it a dominant contributor .

Research Findings and Innovations

- Green Chemistry : Solid acids (MSA, ASA) reduce reliance on hazardous H₂SO₄ in organic synthesis, improving reaction sustainability .

- Catalysis: H₂SO₄ remains irreplaceable in large-scale sulfonation and dehydration, but hybrid systems (e.g., H₂SO₄ + TSAA) enhance monosaccharide recovery in biomass processing .

- Safety : Advances in corrosion-resistant materials (e.g., polytetrafluoroethylene linings) mitigate H₂SO₄ handling risks .

Activité Biologique

Sulfuric acid (H₂SO₄) is a highly corrosive strong acid widely used in various industrial applications. Its biological activity is significant, particularly concerning its toxicological effects on human health and its interactions with biological systems. This article explores the biological activity of this compound, focusing on its immunotoxicity, cytotoxic effects, and antimicrobial properties, supported by data tables and case studies.

Immunotoxicity

Research indicates that inhalation of this compound aerosols can adversely affect pulmonary immune defenses. A study demonstrated that repeated exposure to this compound reduces the uptake and intracellular killing of pathogenic bacteria by pulmonary macrophages, critical for maintaining respiratory health. The study found that:

- Inhalation Effects : Repeated inhalation led to decreased activity/production of biological modifiers necessary for pulmonary immunocompetence.

- Health Implications : These findings suggest a potential mechanism for the observed correlation between ambient sulfate levels and increased respiratory illnesses in children .

Table 1: Summary of Immunotoxicity Findings

Cytotoxic Effects

This compound is known for its corrosive properties, which can lead to significant cytotoxic effects upon contact with biological tissues. It primarily acts as a direct irritant, causing damage through pH alteration rather than through chemical toxicity from sulfate ions.

- Toxicokinetics : Upon inhalation, this compound aerosols deposit in the respiratory tract, where they can cause local irritation and damage. The severity of these effects is influenced by environmental conditions such as humidity and individual physiological factors like breathing patterns .

- Genotoxicity : Limited data exists regarding the mutagenicity of this compound. Negative results were reported in bacterial mutation assays; however, positive results were noted in chromosomal aberration tests due to low pH effects rather than direct genotoxicity .

Table 2: Cytotoxicity and Genotoxicity Data

Antimicrobial Properties

This compound has been studied for its antimicrobial efficacy, particularly in food safety applications. A blend of this compound and sodium sulfate has shown effectiveness in reducing Salmonella contamination on poultry.

- Efficacy Studies : In a controlled study, chicken wings treated with a this compound solution at pH 1.1 demonstrated significant reductions in Salmonella populations.

- Comparison with Other Antimicrobials : The this compound blend was compared to peroxyacetic acid and cetylpyridinium chloride, showing competitive antimicrobial activity .

Table 3: Antimicrobial Efficacy Results

| Treatment Type | pH | Treatment Time (s) | Log CFU Reduction |

|---|---|---|---|

| This compound + Sodium Sulfate (SSS) | 1.1 | 10 | 0.8 - 0.9 |

| This compound + Sodium Sulfate (SSS) | 1.1 | 20 | 1.1 - 1.2 |

| Peroxyacetic Acid | 700 ppm | 20 | Not specified |

Case Studies

Several case studies highlight the biological implications of this compound exposure:

- Respiratory Illness Correlation : Epidemiological studies have linked increased ambient sulfate levels to higher incidences of acute bronchitis and lower respiratory illnesses among children.

- Industrial Exposure : In occupational settings, workers exposed to this compound mists have reported respiratory issues and skin irritation, emphasizing the need for stringent safety measures.

Q & A

Basic Research Questions

Q. How can researchers standardize titration methods for accurate sulfuric acid concentration analysis in catalytic studies?

To ensure precision, use chemically pure sodium hydroxide (NaOH) standardized with potassium acid phthalate as a primary standard. Titrate this compound samples using phenolphthalein as an indicator, with a minimum of three replicate analyses to minimize systematic errors. This approach is critical for validating acid concentrations in polymerization or leaching experiments .

Q. What experimental controls are essential when studying this compound-catalyzed reactions (e.g., glycerol polymerization)?

Include control runs with purified reactants to isolate the effects of impurities. For example, simulate crude glycerol by adding known concentrations of sodium, soap, or this compound to purified glycerol. Replicate experiments under identical conditions (temperature, catalyst concentration) to distinguish between intrinsic reaction kinetics and impurity-driven deviations .

Q. How can reproducibility be ensured in this compound recovery experiments involving emulsified hydrocarbon systems?

Standardize release parameters (orifice diameter, pressure, acid-to-hydrocarbon ratio) and use high-speed data acquisition systems (>50,000 scans/sec) to monitor variables. Perform error analysis accounting for lab uncertainties (±1.5% expected error) and repeat measurements under identical conditions to confirm recovery rates within ±0.5% deviation .

Advanced Research Questions

Q. How can response surface methodology (RSM) optimize this compound concentration in leaching processes for metal recovery?

Use a Box-Behnken design (e.g., Design Expert 10.0) to model factors like acid concentration (175–200 g/L), liquid-solid ratio, and leaching time. Construct quadratic regression models, validate via ANOVA, and analyze contour plots to identify interactions. Verify predictions with confirmatory tests (e.g., 98% Cu recovery at 175 g/L H₂SO₄) .

Q. What factorial design strategies effectively analyze impurity effects in this compound-catalyzed polymerization?

Implement a 2ᵏ full factorial design to test variables such as soap, sodium, and acid concentrations. Use hydroxyl number as a response variable to quantify etherification/esterification. Fix acid concentrations (e.g., 4.8% w/w) to isolate impurity impacts and validate results via replicate runs .

Q. How can mathematical models minimize equipment corrosion during this compound evaporation?

Develop models incorporating gas temperature, droplet size, and contact time to predict evaporation rates. Calibrate using experimental data on corrosion rates under direct gas contact. Optimize parameters (e.g., gas flow rate, acid dispersion) to reduce corrosive phase formation and validate in pilot-scale evaporators .

Q. What methodological steps are critical for evaluating this compound corrosion inhibitors using adsorption isotherms?

Conduct weight-loss experiments on metal substrates (e.g., copper) in acid solutions with inhibitors (e.g., expired drugs). Fit data to Langmuir/Freundlich isotherms to determine adsorption mechanisms. Calculate thermodynamic parameters (ΔG, ΔH) via Arrhenius plots and validate with electrochemical impedance spectroscopy .

Q. How should statistical error analysis be applied to this compound recovery data in hydrocarbon emulsion studies?

Plot recovery rates against release conditions (e.g., orifice size, temperature) with ±1.5% error bands. Use standard deviation (e.g., 1.8% for 98.1% average recovery) to identify outliers. Qualitatively assess unrecovered acid via high-speed imaging of splashing or bubble formation .

Propriétés

IUPAC Name |

sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H2O4S/c1-5(2,3)4/h(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAOWNCQODCNURD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2SO4, H2O4S | |

| Record name | SULFURIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5193 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SULFURIC ACID, SPENT | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4567 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SULFURIC ACID, concentrated (> 51% and < 100%) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0362 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | sulfuric acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Sulfuric_acid | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5029683 | |

| Record name | Sulfuric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5029683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Sulfuric acid is a colorless oily liquid. It is soluble in water with release of heat. It is corrosive to metals and tissue. It will char wood and most other organic matter on contact, but is unlikely to cause a fire. Density 15 lb / gal. Long term exposure to low concentrations or short term exposure to high concentrations can result in adverse health effects from inhalation. It is used to make fertilizers and other chemicals, in petroleum refining, in iron and steel production, and for many other uses. Rate of onset: Immediate Persistence: Hours, days Odor threshold: Source/use/other hazard: Battery/dyes/paper/glue/metals industries; volcanic gas; toxic fumes when heated., Sulfuric acid, spent appears as a black oily liquid. Corrosive to metals and tissue. Density 15 lb /gal., Liquid; Other Solid, Colorless to dark-brown, oily, odorless liquid. [Note: Pure compound is a solid below 51 degrees F. Often used in an aqueous solution.]; [NIOSH], Solid, ODOURLESS COLOURLESS OILY HYGROSCOPIC LIQUID., Colorless to dark-brown, oily, odorless liquid., Colorless to dark-brown, oily, odorless liquid. [Note: Pure compound is a solid below 51 °F. Often used in an aqueous solution.] | |

| Record name | SULFURIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5193 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SULFURIC ACID, SPENT | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4567 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sulfuric acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sulfuric acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/635 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Sulfate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001448 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | SULFURIC ACID, concentrated (> 51% and < 100%) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0362 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | SULFURIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/624 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Sulfuric acid | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0577.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

554 °F at 760 mmHg (EPA, 1998), 212 °F at 760 mmHg (USCG, 1999), 337 °C, 554 °F | |

| Record name | SULFURIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5193 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SULFURIC ACID, SPENT | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4567 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sulfuric acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1811 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SULFURIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/624 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Sulfuric acid | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0577.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Miscible (NIOSH, 2023), Miscible with water and alcohol with the generation of much heat and with contraction in volume., Solubility in water at 20 °C: miscible, Miscible | |

| Record name | SULFURIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5193 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SULFURIC ACID, SPENT | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4567 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sulfuric acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1811 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SULFURIC ACID, concentrated (> 51% and < 100%) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0362 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Sulfuric acid | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0577.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.841 (EPA, 1998) - Denser than water; will sink, 1.39 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.8302 g/cu cm, Brown, viscous liquid; density: 1.675-1.710 at 15 °C /Commercial acid/, Relative density (water = 1): 1.8 (20 °C), 1.84 (96-98% acid) | |

| Record name | SULFURIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5193 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SULFURIC ACID, SPENT | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4567 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sulfuric acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1811 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SULFURIC ACID, concentrated (> 51% and < 100%) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0362 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | SULFURIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/624 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Sulfuric acid | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0577.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

3.4 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 3.4 (Air = 1), Relative vapor density (air = 1): 3.4, 3.4 | |

| Record name | SULFURIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5193 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sulfuric acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1811 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SULFURIC ACID, concentrated (> 51% and < 100%) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0362 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | SULFURIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/624 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

1 mmHg at 294.8 °F (EPA, 1998), 0.001 mmHg (NIOSH, 2023), 0.0000593 [mmHg], Vapor pressure: 1 mm Hg at 145.8 °C, 5.93X10-5 mm Hg at 25 °C /from experimentally-derived coefficients/, Vapor pressure, Pa at 20 °C:, 0.001 mmHg | |

| Record name | SULFURIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5193 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SULFURIC ACID, SPENT | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4567 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sulfuric acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/635 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Sulfuric acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1811 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SULFURIC ACID, concentrated (> 51% and < 100%) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0362 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | SULFURIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/624 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Sulfuric acid | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0577.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

Non-volatiles, 0.02-0.03 ppm; SO2, 40-80 ppm; iron, 50-100 ppm; nitrate, 5-20 ppm /technical grade, industry type, 66 deg Baume'/, Iron, arsenic, sulfur dioxide, nitrogen compounds, chloride, and fluoride. | |

| Record name | Sulfuric acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1811 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless, oily liquid, Clear, colorless, oily liquid, Dense, oily liquid; colorless to dark brown depending on purity, Colorless to dark brown, oily liquid [Note: Pure compound is a solid below 51 degrees F. Often used in an aqueous solution] | |

CAS No. |

7664-93-9, 12772-98-4, 14808-79-8 | |

| Record name | SULFURIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5193 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SULFURIC ACID, SPENT | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4567 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sulfuric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7664-93-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfuric acid [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007664939 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfur oxide (SO4) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012772984 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfuric acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11309 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sulfuric acid | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/sulfuric-acid-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Sulfuric acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sulfuric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5029683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulphuric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.763 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Sulfuric acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O40UQP6WCF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Sulfuric acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1811 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Sulfate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001448 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | SULFURIC ACID, concentrated (> 51% and < 100%) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0362 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | SULFURIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/624 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

50.65 °F (EPA, 1998), 51 °F (NIOSH, 2023), 10.31 °C, 10 °C, 51 °F | |

| Record name | SULFURIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5193 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SULFURIC ACID, SPENT | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4567 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sulfuric acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1811 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SULFURIC ACID, concentrated (> 51% and < 100%) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0362 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | SULFURIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/624 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Sulfuric acid | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0577.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.